molecular formula C22H14O6 B14656595 1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] CAS No. 53831-49-5

1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]

Cat. No.: B14656595
CAS No.: 53831-49-5
M. Wt: 374.3 g/mol
InChI Key: UWQUWQZWCILZTI-UHFFFAOYSA-N
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Description

1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] is a complex organic compound characterized by the presence of two hydroxyphenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] typically involves the reaction of 1,3-phenylenediamine with 4-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione] involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

53831-49-5

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-[3-[2-(4-hydroxyphenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione

InChI

InChI=1S/C22H14O6/c23-17-8-4-13(5-9-17)19(25)21(27)15-2-1-3-16(12-15)22(28)20(26)14-6-10-18(24)11-7-14/h1-12,23-24H

InChI Key

UWQUWQZWCILZTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C(=O)C2=CC=C(C=C2)O)C(=O)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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